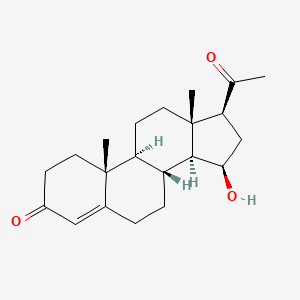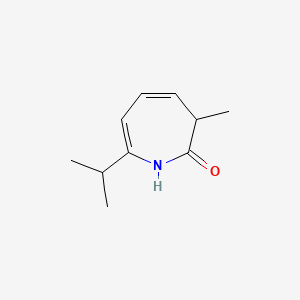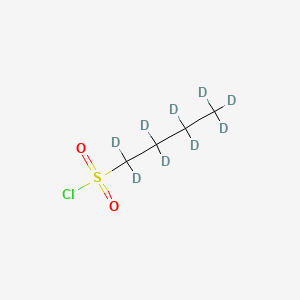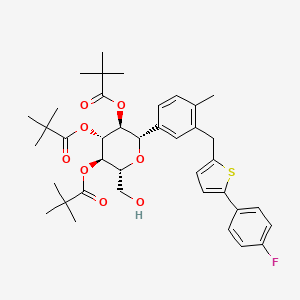
3,4,5-Tris(pivaloxy) 6-Hydroxymethyl Canagliflozin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Tris(pivaloxy) 6-Hydroxymethyl Canagliflozin: is a chemical compound that serves as an intermediate in the synthesis of Canagliflozin Dimer, a dimer impurity of Canagliflozin. Canagliflozin is a sodium/glucose cotransporter 2 (SGLT2) inhibitor, which is used in the treatment of type 2 diabetes and obesity. The compound has a molecular formula of C39H49FO8S and a molecular weight of 696.87.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tris(pivaloxy) 6-Hydroxymethyl Canagliflozin involves multiple steps, starting from the appropriate precursors. The key steps include the protection of hydroxyl groups, selective functionalization, and coupling reactions. The reaction conditions typically involve the use of solvents such as chloroform, dichloromethane, and ethyl acetate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3,4,5-Tris(pivaloxy) 6-Hydroxymethyl Canagliflozin undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The pivaloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts or under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: 3,4,5-Tris(pivaloxy) 6-Hydroxymethyl Canagliflozin is used as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients.
Biology: The compound is studied for its potential biological activities, particularly in the context of glucose metabolism and diabetes research.
Medicine: As an intermediate in the synthesis of Canagliflozin, it plays a crucial role in the development of medications for type 2 diabetes and obesity.
Industry: The compound is used in the pharmaceutical industry for the production of Canagliflozin and related compounds. It is also used in research and development for the synthesis of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3,4,5-Tris(pivaloxy) 6-Hydroxymethyl Canagliflozin is primarily related to its role as an intermediate in the synthesis of Canagliflozin. Canagliflozin inhibits the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidney, reducing the reabsorption of glucose and increasing its excretion in the urine. This helps to lower blood glucose levels in patients with type 2 diabetes .
Comparación Con Compuestos Similares
Canagliflozin: The parent compound, used as an SGLT2 inhibitor for the treatment of type 2 diabetes.
Dapagliflozin: Another SGLT2 inhibitor with a similar mechanism of action.
Empagliflozin: A related SGLT2 inhibitor with distinct pharmacokinetic properties.
Uniqueness: 3,4,5-Tris(pivaloxy) 6-Hydroxymethyl Canagliflozin is unique due to its specific structure and role as an intermediate in the synthesis of Canagliflozin. Its pivaloxy groups provide stability and facilitate the synthesis of the final active pharmaceutical ingredient.
Propiedades
Fórmula molecular |
C39H49FO8S |
|---|---|
Peso molecular |
696.9 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5S,6S)-4,5-bis(2,2-dimethylpropanoyloxy)-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-2-(hydroxymethyl)oxan-3-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C39H49FO8S/c1-22-11-12-24(19-25(22)20-27-17-18-29(49-27)23-13-15-26(40)16-14-23)30-32(47-35(43)38(5,6)7)33(48-36(44)39(8,9)10)31(28(21-41)45-30)46-34(42)37(2,3)4/h11-19,28,30-33,41H,20-21H2,1-10H3/t28-,30+,31-,32+,33+/m1/s1 |
Clave InChI |
UTMWQKHWWBOEBW-AGLXMARUSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)CC3=CC=C(S3)C4=CC=C(C=C4)F |
SMILES canónico |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-4-benzyl-3-[(2s,4e)-5-chloro-2-isopropyl-4-pentenoyl]-1,3-oxazolidin-2-one](/img/structure/B13837430.png)
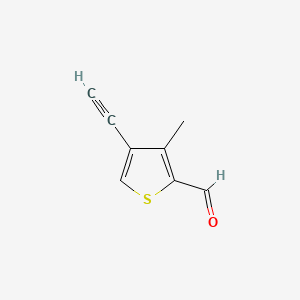
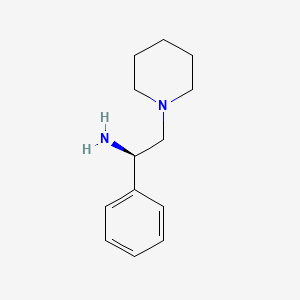
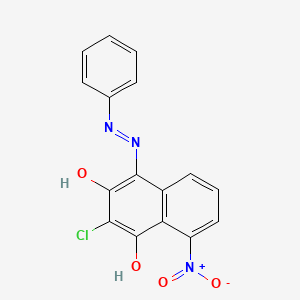
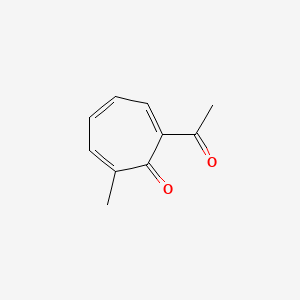
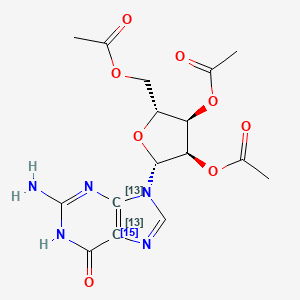

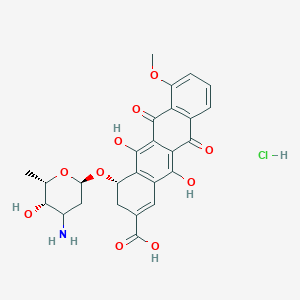
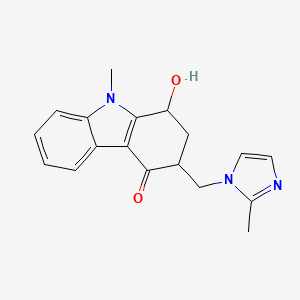

![N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol](/img/structure/B13837491.png)
